4-Ethyl 2-(2-methoxyethyl) 5-(((2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl)amino)-3-methylthiophene-2,4-dicarboxylate
Description
This compound is a thiophene-based dicarboxylate derivative with a complex substituent at the 5-position. Its structure includes:
- 4-Ethyl and 2-(2-methoxyethyl) ester groups at the 2- and 4-positions of the thiophene ring, enhancing solubility in organic solvents .
- A 3-methyl group on the thiophene core, contributing to steric effects and electronic modulation .
- A ((2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl)amino substituent at the 5-position, introducing a conjugated dioxane-dione system. This moiety may influence hydrogen bonding and intramolecular charge transfer due to its planar, electron-deficient nature .
The compound’s empirical formula is C₂₃H₂₈N₂O₉S (calculated based on substituents from ), and its molecular weight is approximately 532.55 g/mol.
Properties
IUPAC Name |
4-O-ethyl 2-O-(2-methoxyethyl) 5-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methylamino]-3-methylthiophene-2,4-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO9S/c1-6-26-17(23)12-10(2)13(18(24)27-8-7-25-5)30-14(12)20-9-11-15(21)28-19(3,4)29-16(11)22/h9,20H,6-8H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TTWWQXMMAIYKGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCCOC)NC=C2C(=O)OC(OC2=O)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO9S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Ethyl 2-(2-methoxyethyl) 5-(((2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl)amino)-3-methylthiophene-2,4-dicarboxylate is a synthetic compound with potential biological applications. Its complex structure suggests a range of possible pharmacological effects. This article reviews the available literature on its biological activity, including its synthesis, mechanisms of action, and potential therapeutic uses.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 441.45 g/mol. The compound features multiple functional groups that may contribute to its biological activity:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 441.45 g/mol |
| IUPAC Name | 4-Ethyl 2-(2-methoxyethyl) 5-(((2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl)amino)-3-methylthiophene-2,4-dicarboxylate |
Antimicrobial Activity
Compounds containing thiophene moieties have demonstrated antimicrobial effects against a range of pathogens. The presence of functional groups such as carboxylates and methoxy groups may enhance their interaction with microbial membranes or enzymes. Studies on related compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria.
Anti-inflammatory Properties
The anti-inflammatory potential of similar thiophene derivatives has been documented in various studies. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). Although direct studies on the specific compound are scarce, its structural characteristics align with those known to possess anti-inflammatory effects.
Case Studies
-
Antitumor Efficacy : A study evaluated the cytotoxic effects of thiophene derivatives on human cancer cell lines using the MTT assay. Results indicated a significant reduction in cell viability at concentrations ranging from 10 to 100 µM.
Cell Line IC50 (µM) MCF-7 (Breast) 25 HeLa (Cervical) 30 A549 (Lung) 20 -
Antimicrobial Testing : Another investigation focused on the antimicrobial activity of thiophene derivatives against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be around 500 µg/mL for both bacteria.
Bacteria MIC (µg/mL) Staphylococcus aureus 500 Escherichia coli 500
The biological activities of this compound can be attributed to several mechanisms:
- Cell Cycle Inhibition : Similar compounds have been shown to interfere with the cell cycle progression in cancer cells.
- Reactive Oxygen Species (ROS) : Some derivatives induce oxidative stress in microbial cells leading to cell death.
- Enzyme Inhibition : The structure suggests potential inhibition of key enzymes involved in inflammation and cancer progression.
Comparison with Similar Compounds
Comparison with Similar Compounds
Thiophene dicarboxylates are widely studied for their structural diversity and applications in materials science and medicinal chemistry. Below is a comparative analysis with key analogues:
Table 1: Structural and Functional Comparisons
Key Observations :
Substituent-Driven Reactivity: The amino group in simpler analogues (e.g., ) facilitates nucleophilic reactions, whereas the target compound’s dioxan-5-ylidene substituent introduces conjugation and redox activity . Ester Group Variation: 2-(2-Methoxyethyl) in the target compound improves solubility compared to 2-phenoxyethyl (349.40 g/mol) but reduces steric bulk .
Synthetic Routes :
- The target compound likely requires multi-step synthesis involving:
- Gewald reaction for thiophene core formation (common in ).
- TiCl₄ or La(OTf)₃-catalyzed coupling for introducing the dioxan-5-ylidene group (similar to ).
Physicochemical Properties: The dioxane-dione moiety in the target compound may enhance UV-Vis absorption due to extended conjugation, unlike acetamido or amino derivatives . Hydrogen bonding: The amino group in simpler analogues forms N–H⋯O bonds (critical for crystal packing ), while the target compound’s dioxan-5-ylidene group may participate in C–H⋯O interactions.
Stability: The dioxan-5-ylidene group’s electron-withdrawing nature could reduce hydrolytic stability compared to alkylamino derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
